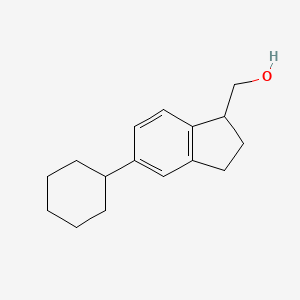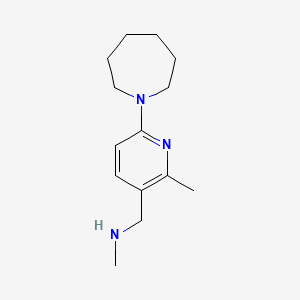
(-)-5-Cyclohexyl-1-indanmethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Cyclohexyl-2,3-dihydro-1H-inden-1-yl)methanol is an organic compound with the molecular formula C16H22O It is a derivative of indene, featuring a cyclohexyl group attached to the indene structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-cyclohexyl-2,3-dihydro-1H-inden-1-yl)methanol typically involves the following steps:
Cyclohexylation of Indene: Indene is reacted with cyclohexyl bromide in the presence of a strong base such as sodium hydride to form 5-cyclohexylindene.
Hydrogenation: The 5-cyclohexylindene is then subjected to hydrogenation using a palladium catalyst to yield 5-cyclohexyl-2,3-dihydroindene.
Hydroxymethylation: Finally, the 5-cyclohexyl-2,3-dihydroindene is treated with formaldehyde and a base to introduce the hydroxymethyl group, resulting in (5-cyclohexyl-2,3-dihydro-1H-inden-1-yl)methanol.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.
Análisis De Reacciones Químicas
Types of Reactions
(5-Cyclohexyl-2,3-dihydro-1H-inden-1-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The compound can be reduced to the corresponding hydrocarbon using reducing agents like lithium aluminum hydride.
Substitution: The hydroxymethyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various reagents depending on the desired substitution, such as alkyl halides for alkylation reactions.
Major Products Formed
Oxidation: 5-Cyclohexyl-2,3-dihydro-1H-inden-1-carboxylic acid.
Reduction: 5-Cyclohexyl-2,3-dihydro-1H-indene.
Substitution: Products vary based on the substituent introduced.
Aplicaciones Científicas De Investigación
(5-Cyclohexyl-2,3-dihydro-1H-inden-1-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of (5-cyclohexyl-2,3-dihydro-1H-inden-1-yl)methanol is not well-defined. its effects are likely mediated through interactions with specific molecular targets and pathways. For example, indene derivatives are known to interact with various enzymes and receptors, influencing biological processes such as inflammation and microbial growth .
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dihydro-2,5-dimethyl-1H-indene-2-methanol: Similar structure with two methyl groups instead of a cyclohexyl group.
(2,3-dihydro-1H-inden-5-yl)methanol: Similar structure without the cyclohexyl group.
Uniqueness
(5-Cyclohexyl-2,3-dihydro-1H-inden-1-yl)methanol is unique due to the presence of the cyclohexyl group, which imparts distinct chemical and physical properties.
Propiedades
Número CAS |
38032-72-3 |
|---|---|
Fórmula molecular |
C16H22O |
Peso molecular |
230.34 g/mol |
Nombre IUPAC |
(5-cyclohexyl-2,3-dihydro-1H-inden-1-yl)methanol |
InChI |
InChI=1S/C16H22O/c17-11-15-7-6-14-10-13(8-9-16(14)15)12-4-2-1-3-5-12/h8-10,12,15,17H,1-7,11H2 |
Clave InChI |
SSDXQJLLPQJSSU-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)C2=CC3=C(C=C2)C(CC3)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



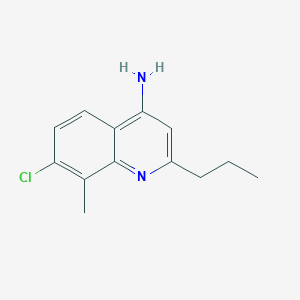
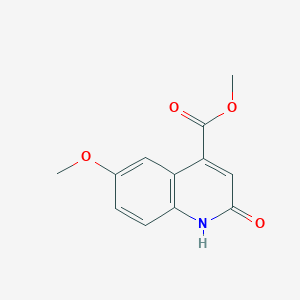
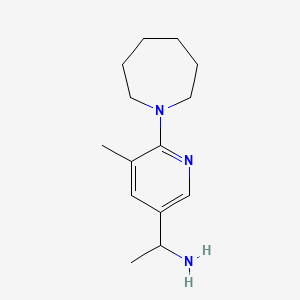

![2-Amino-5-(trifluoromethyl)thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B11874042.png)
![4H-Thieno[3,2-c][1]benzopyran-4-one, 3-ethyl-](/img/structure/B11874056.png)


![8-(2,2,2-Trifluoroacetyl)-2,3-dihydroimidazo[1,2-a]pyridin-5(1H)-one](/img/structure/B11874074.png)
![3-(Pyrrolidin-3-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11874086.png)
